methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
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Overview
Description
Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of 2-phenylethylamine with a thiazolidinone derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in its mechanism of action are still under investigation, but they may include signaling cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Phenethyl benzoate
Uniqueness
Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct properties, such as enhanced biological activity or stability, compared to similar compounds.
Biological Activity
Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a compound of interest due to its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 378.46 g/mol
- CAS Number : Not available in the current literature.
Structural Representation
The compound features a thiazolidine ring with a phenylethyl substituent and a benzoate moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A related compound, methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl indole derivatives, showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
Compound 11 | 0.015 | 0.030 | Staphylococcus aureus |
Ampicillin | 0.1 | 0.20 | Varies |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of specific substituents on the thiazolidine ring significantly influences the antimicrobial activity. For instance, compounds with a phenylethyl group exhibited enhanced activity compared to those without it .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated various thiazolidinone derivatives against eight bacterial strains, revealing that compounds with specific functional groups showed enhanced antibacterial effects, particularly against E. coli and S. aureus. The most active compound had an MIC of 0.004 mg/mL against E. cloacae .
- Fungal Activity : The same class of compounds also exhibited antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The structure was found to play a critical role in determining antifungal efficacy .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity, although specific pathways for this compound require further investigation.
Properties
Molecular Formula |
C20H18N2O3S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-19(24)15-9-5-6-10-16(15)21-13-17-18(23)22(20(26)27-17)12-11-14-7-3-2-4-8-14/h2-10,13,23H,11-12H2,1H3 |
InChI Key |
ZAYHSGYDPKYZHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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